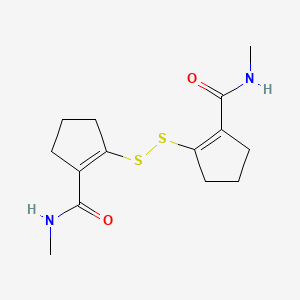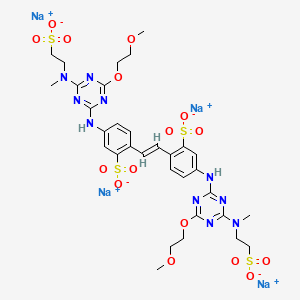
4,4'-Bis((4-(2-methoxyethoxy)-6-(methyl(2-sulphoethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((4-(2-methoxyethoxy)-6-(methyl(2-sulphoethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid, sodium salt is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound belongs to the class of stilbene derivatives, which are known for their fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-(2-methoxyethoxy)-6-(methyl(2-sulphoethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid, sodium salt typically involves multiple steps:
Formation of the Stilbene Core: The stilbene core is synthesized through a reaction between benzaldehyde and a suitable phosphonium salt under basic conditions.
Functionalization of the Triazine Rings: The triazine rings are introduced through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines.
Sulfonation: The final step involves the sulfonation of the stilbene derivative to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy groups.
Reduction: Reduction reactions can occur at the triazine rings, leading to the formation of amine derivatives.
Substitution: The triazine rings can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a staining agent for detecting specific biomolecules. Its fluorescent properties make it useful in various imaging techniques.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in cancer research.
Industry
Industrially, this compound is used in the production of optical brighteners, which are added to detergents and paper products to enhance their brightness.
Mechanism of Action
The compound exerts its effects primarily through its interaction with light. The stilbene core absorbs light and re-emits it at a different wavelength, which is the basis of its fluorescent properties. The triazine rings and sulfonic acid groups enhance its solubility and stability in various environments.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulphonic acid: A simpler stilbene derivative used in similar applications.
4,4’-Bis(2-sulfostyryl)biphenyl: Another fluorescent compound used as an optical brightener.
Uniqueness
The unique combination of the stilbene core with triazine rings and sulfonic acid groups makes 4,4’-Bis((4-(2-methoxyethoxy)-6-(methyl(2-sulphoethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid, sodium salt particularly effective as a fluorescent probe and optical brightener. Its enhanced solubility and stability set it apart from simpler stilbene derivatives.
Properties
CAS No. |
85154-05-8 |
|---|---|
Molecular Formula |
C32H38N10Na4O16S4 |
Molecular Weight |
1038.9 g/mol |
IUPAC Name |
tetrasodium;5-[[4-(2-methoxyethoxy)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-methoxyethoxy)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H42N10O16S4.4Na/c1-41(11-17-59(43,44)45)29-35-27(37-31(39-29)57-15-13-55-3)33-23-9-7-21(25(19-23)61(49,50)51)5-6-22-8-10-24(20-26(22)62(52,53)54)34-28-36-30(42(2)12-18-60(46,47)48)40-32(38-28)58-16-14-56-4;;;;/h5-10,19-20H,11-18H2,1-4H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,33,35,37,39)(H,34,36,38,40);;;;/q;4*+1/p-4/b6-5+;;;; |
InChI Key |
JLIWHNJZBAQWGC-WPYDVODASA-J |
Isomeric SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OCCOC)N(C)CCS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OCCOC.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OCCOC)N(C)CCS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OCCOC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



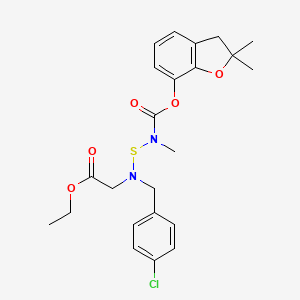
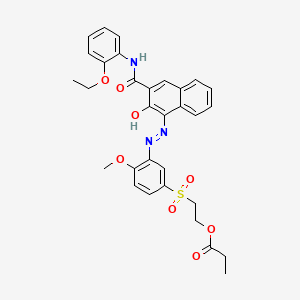
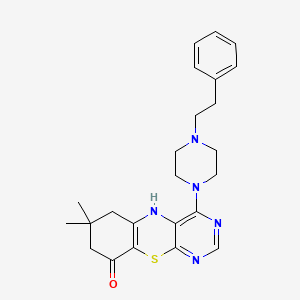
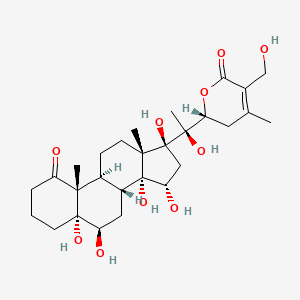


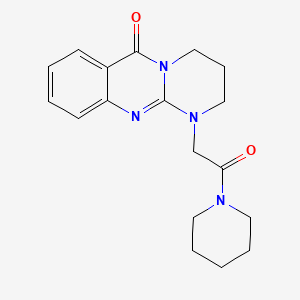

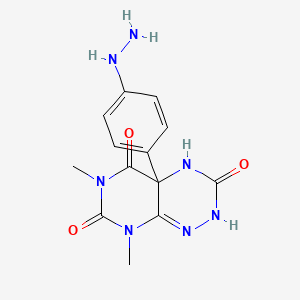
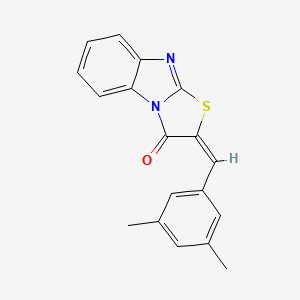
![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
